molecular formula C8H7N3S B7904416 4-(1,2,3-Thiadiazol-5-yl)aniline

4-(1,2,3-Thiadiazol-5-yl)aniline

Cat. No. B7904416
M. Wt: 177.23 g/mol
InChI Key: VJUKMTLBSFMMRH-UHFFFAOYSA-N
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Patent
US07285662B2

Procedure details

SnCl2.H2O (3.21 g, 5 eq) was added to a slurry of (5-(4-Nitrophenyl)-1,2,3-thiadiazole (Lancaster Synthesis) (0.59 g, 2.8 mmol) in absolute EtOH (50 mL) and the reaction heated to 70° C. for 2 h. The reaction was allowed to cool to room temperature and pour into saturated NaHCO3 and ice. The product was extracted with EtOAc (2×) the solution dried (MgSO4) and evaporated to dryness in vacuo to yield 0.47 g of a light yellow solid mp 126-128° C.
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
5-(4-Nitrophenyl)-1,2,3-thiadiazole
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.O.[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([C:14]2[S:18][N:17]=[N:16][CH:15]=2)=[CH:10][CH:9]=1)([O-])=O.C([O-])(O)=O.[Na+]>CCO>[S:18]1[C:14]([C:11]2[CH:10]=[CH:9][C:8]([NH2:5])=[CH:13][CH:12]=2)=[CH:15][N:16]=[N:17]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.21 g
Type
reactant
Smiles
Cl[Sn]Cl.O
Name
5-(4-Nitrophenyl)-1,2,3-thiadiazole
Quantity
0.59 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CN=NS1
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (2×) the solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1N=NC=C1C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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